molecular formula C25H19ClN4O3 B2504637 1-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3,4-dimethylphenyl)quinazoline-2,4(1H,3H)-dione CAS No. 1207051-12-4

1-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3,4-dimethylphenyl)quinazoline-2,4(1H,3H)-dione

Numéro de catalogue: B2504637
Numéro CAS: 1207051-12-4
Poids moléculaire: 458.9
Clé InChI: VSQGTBOMTAOAQY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3,4-dimethylphenyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C25H19ClN4O3 and its molecular weight is 458.9. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

The compound 1-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3,4-dimethylphenyl)quinazoline-2,4(1H,3H)-dione is a novel derivative within the quinazoline family that has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound and its analogs.

Synthesis of the Compound

The synthesis of quinazoline derivatives often involves multi-step organic reactions. The specific compound can be synthesized through the introduction of oxadiazole moieties into the quinazoline structure. This method enhances the biological activity by leveraging the pharmacophoric properties of both heterocycles.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial efficacy of various quinazoline derivatives against a range of pathogens. The compound demonstrated moderate to significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance:

  • Staphylococcus aureus : Inhibition zones reported ranged from 10 mm to 13 mm with MIC values around 70 mg/mL.
  • Escherichia coli : Similar moderate activity was noted with inhibition zones around 11 mm.

These results indicate that modifications in the quinazoline structure can lead to enhanced antimicrobial properties compared to standard antibiotics like ampicillin and ciprofloxacin .

Anticancer Activity

The anticancer potential of quinazoline derivatives has been extensively studied. The compound exhibited notable cytotoxicity against various cancer cell lines. For example:

Cell LinePercent Growth Inhibition (PGI)
SNB-1986.61%
OVCAR-885.26%
NCI-H4075.99%

These findings suggest that the compound may interfere with cellular proliferation pathways, making it a candidate for further development in cancer therapy .

Neuroprotective Effects

Quinazoline derivatives have also been explored for their neuroprotective properties. Some studies indicate that they may inhibit acetylcholinesterase activity, which is crucial in the treatment of neurodegenerative diseases like Alzheimer's. Compounds similar to the one have shown promising results in inhibiting Aβ aggregation and cholinesterase activity .

The biological activities of this compound can be attributed to several mechanisms:

  • DNA Gyrase Inhibition : Quinazoline derivatives have been identified as effective inhibitors of bacterial DNA gyrase, an essential enzyme for bacterial DNA replication.
  • Antioxidant Activity : Some studies suggest that these compounds possess antioxidant properties that may contribute to their anticancer effects by reducing oxidative stress in cells.
  • Cholinesterase Inhibition : The ability to inhibit acetylcholinesterase suggests a potential role in managing neurodegenerative conditions.

Case Studies and Research Findings

Research has consistently shown that modifications on the quinazoline scaffold can lead to enhanced biological activities:

  • A study reported that compounds with electron-withdrawing groups (like -Cl) exhibited improved antibacterial properties compared to their counterparts .
  • Another investigation highlighted the antiviral potential of similar quinazoline derivatives against vaccinia and adenovirus, indicating a broad spectrum of activity beyond antibacterial and anticancer effects .

Applications De Recherche Scientifique

Anticancer Activity

Numerous studies have investigated the anticancer properties of quinazoline derivatives. The compound has shown promising results in inhibiting cancer cell proliferation. For instance:

  • A study highlighted that derivatives containing the oxadiazole moiety exhibited significant cytotoxic effects against various cancer cell lines, suggesting that the incorporation of this structure enhances anticancer activity .
  • In particular, compounds similar to the one discussed have been found to inhibit RET kinase activity, which is crucial for certain cancer types .

Anti-inflammatory Effects

Research indicates that compounds with oxadiazole structures can exhibit anti-inflammatory properties. These compounds may inhibit specific pathways involved in inflammation, making them potential candidates for treating inflammatory diseases .

Antioxidant Properties

The presence of the oxadiazole ring in this compound contributes to its antioxidant capabilities. Antioxidants are essential for neutralizing free radicals in biological systems, thus protecting cells from oxidative stress .

Case Studies

Study ReferenceFocusFindings
Anticancer ActivityDemonstrated significant inhibition of RET kinase and reduced proliferation in cancer cell lines.
Synthesis and ADMEEvaluated pharmacokinetic properties alongside anticancer efficacy against multiple cell lines.
Antioxidant ActivityShowed potential as an antioxidant agent through various assays measuring free radical scavenging ability.

Propriétés

Numéro CAS

1207051-12-4

Formule moléculaire

C25H19ClN4O3

Poids moléculaire

458.9

Nom IUPAC

1-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(3,4-dimethylphenyl)quinazoline-2,4-dione

InChI

InChI=1S/C25H19ClN4O3/c1-15-7-12-19(13-16(15)2)30-24(31)20-5-3-4-6-21(20)29(25(30)32)14-22-27-23(28-33-22)17-8-10-18(26)11-9-17/h3-13H,14H2,1-2H3

Clé InChI

VSQGTBOMTAOAQY-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=NC(=NO4)C5=CC=C(C=C5)Cl)C

Solubilité

not available

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.